![molecular formula C20H21N5O4S B2997889 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 906225-99-8](/img/structure/B2997889.png)
2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Compounds
Research has shown the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain precursors, demonstrating anti-inflammatory and analgesic properties. These compounds exhibit significant cyclooxygenase inhibition, suggesting their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A series of pyridines, pyrimidinones, and oxazinones derivatives have been synthesized, showing good antibacterial and antifungal activities. These compounds were evaluated against various strains, comparing favorably with standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Radiosynthesis and Imaging Applications
Radioligand Development for PET Imaging
The development of a selective radioligand, DPA-714, within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series for imaging the translocator protein (18 kDa) with PET indicates the utility of pyrimidine derivatives in diagnostic imaging and neuroscience research (Dollé et al., 2008).
Anticancer Research
In Vitro Cytotoxic Activity
The synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and their testing on 60 cancer cell lines revealed one compound with appreciable cancer cell growth inhibition. This study highlights the potential of pyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020).
Anticonvulsant Agents
Synthesis of S-Acetamide Derivatives
New (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives were synthesized, demonstrating moderate anticonvulsant activity in a pentylenetetrazole-induced seizures model in rats. This indicates the potential use of pyrimidine derivatives in developing new anticonvulsant medications (Severina et al., 2020).
properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)11-7-8-11)30-10-14(26)21-12-5-4-6-13(9-12)29-3/h4-6,9,11H,7-8,10H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHPKWZSBLGVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC(=CC=C4)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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